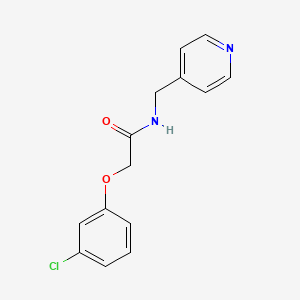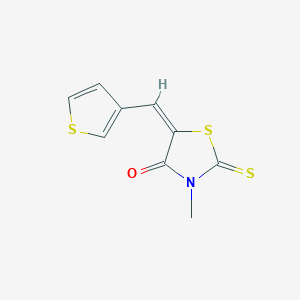
2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide, also known as CPMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPMA belongs to the class of compounds known as acetamides and has a molecular weight of 298.78 g/mol.
作用机制
The exact mechanism of action of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression. 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to modulate the activity of the GABA-A receptor, which plays a role in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects in the body. 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to modulate the activity of neurotransmitters in the brain, leading to changes in mood and behavior. Additionally, 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to modulate the immune response, leading to changes in inflammation and immune cell activity.
实验室实验的优点和局限性
One advantage of using 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide in lab experiments is that it is a well-studied compound with a known mechanism of action. Additionally, 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide in lab experiments is that it may have off-target effects, leading to unintended consequences. Additionally, the optimal dosage and administration of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide may vary depending on the specific experimental conditions.
未来方向
There are several potential future directions for the study of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide. One area of future research could involve the development of more specific and potent inhibitors of histone deacetylase, which may have therapeutic potential in cancer and other diseases. Another area of future research could involve the development of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide derivatives with improved pharmacokinetic properties, such as increased bioavailability and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide and its potential applications in various areas of scientific research.
合成方法
2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide can be synthesized using a variety of methods, including the reaction of 3-chlorophenol and 4-pyridinemethanol with acetic anhydride, followed by purification using column chromatography. Another method involves the reaction of 3-chlorophenol and 4-pyridinemethanol with acetyl chloride in the presence of a base, followed by purification using recrystallization.
科学研究应用
2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to modulate the activity of neurotransmitters in the brain, making it a potential candidate for the treatment of neurological disorders such as depression and anxiety. 2-(3-chlorophenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune disorders.
属性
IUPAC Name |
2-(3-chlorophenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-2-1-3-13(8-12)19-10-14(18)17-9-11-4-6-16-7-5-11/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJIKAISOZUVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5132706.png)
![4,4'-sulfonylbis(2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}phenol)](/img/structure/B5132715.png)
![1-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}indoline](/img/structure/B5132717.png)
![8-bromo-2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5132721.png)
![ethyl 4-(2-phenylethyl)-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B5132727.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5132746.png)
![6-ethyl-2-methyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5132748.png)
![3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5132755.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-2H-tetrazol-5-amine](/img/structure/B5132759.png)
![N-(2,4-difluorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5132764.png)

![N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-3-methylbenzamide](/img/structure/B5132793.png)
![2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B5132802.png)